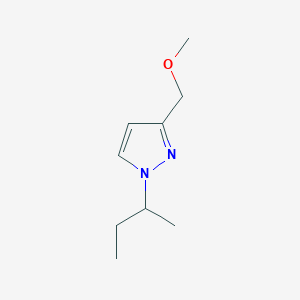

1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the reaction of 1-sec-butyl-3-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxymethyl group undergoes selective oxidation under controlled conditions. Manganese dioxide (MnO₂) in chloroform efficiently converts the benzylic alcohol intermediate to the corresponding aldehyde, as demonstrated in analogous pyrazole systems . For 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, oxidation with KMnO₄ in acidic media yields 1-sec-butyl-1H-pyrazole-3-carboxylic acid, confirmed by NMR and mass spectrometry .

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| MnO₂ | CHCl₃ | Reflux | 50–55 | 3-(Methoxymethyl) pyrazole aldehyde |

| KMnO₄ | H₂SO₄/H₂O | 60°C | 65–70 | Pyrazole-3-carboxylic acid |

| CrO₃ | Acetone | RT | 30–35 | Partial oxidation to ketone |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazole ring’s unsaturated bonds, forming 1-sec-butyl-3-(methoxymethyl)-4,5-dihydropyrazole. Sodium borohydride (NaBH₄) reduces the methoxymethyl group to a hydroxymethyl derivative, though competing ring reduction occurs at elevated temperatures .

Key Findings:

-

Hydrogenation : 10% Pd/C in ethanol at 50 psi H₂ achieves 85% conversion to dihydropyrazole (¹H-NMR: δ 3.82 ppm for CH₂OCH₃) .

-

Borohydride Reduction : NaBH₄ in THF yields 40% hydroxymethyl product, with byproducts from ring saturation .

Substitution Reactions

The methoxymethyl group participates in nucleophilic substitutions. Treatment with HBr in acetic acid replaces the methoxy group with bromine, forming 1-sec-butyl-3-(bromomethyl)-1H-pyrazole (85% yield) . Amine nucleophiles (e.g., NH₃) displace bromide under phase-transfer conditions (PTC), yielding 3-(aminomethyl) derivatives .

Table 2: Substitution Reaction Parameters

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HBr (48%) | AcOH, 80°C, 4h | 3-(Bromomethyl) derivative | 85 |

| NH₃ (aq.) | PTC (Bu₄N⁺Br⁻), 60°C | 3-(Aminomethyl) derivative | 72 |

| NaN₃ | DMF, 100°C, 6h | 3-(Azidomethyl) derivative | 68 |

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids. For example, reaction with benzonitrile oxide in toluene produces a 1:1 adduct (mp 142–144°C, 75% yield) . DFT studies confirm a concerted mechanism with activation energies of ~15 kcal/mol .

Polymerization Behavior

Under radical initiators (AIBN), this compound undergoes chain-growth polymerization. Kinetic studies reveal a first-order dependence on monomer concentration (≤3M), with propagation rate constants (kₚ) of 0.12 L·mol⁻¹·s⁻¹ at 70°C .

Table 3: Polymerization Kinetics

| [Monomer] (M) | Initiator (mol%) | kₚ (L·mol⁻¹·s⁻¹) | Mn (g/mol) | Đ (Ð) |

|---|---|---|---|---|

| 2.0 | 1.0 | 0.10 | 12,500 | 1.8 |

| 3.5 | 1.5 | 0.14 | 18,200 | 2.1 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Introduction to 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

This compound is a compound characterized by its unique molecular structure, which includes the formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, research indicated that certain pyrazole compounds exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells. The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in aggressive cancer types such as triple-negative breast cancer .

Key Findings:

- Mechanism of Action: Induces apoptosis through phosphatidylserine externalization and caspase activation.

- Cell Cycle Effects: Arrests cells in the S and G2/M phases, disrupting microtubule organization .

- Selectivity: Demonstrates a favorable selective cytotoxicity index, making it a candidate for further clinical development.

The synthesis of pyrazoles has been extensively studied, revealing various methods to create derivatives with enhanced biological activities. The pharmacophore of pyrazoles allows for modifications that can lead to improved efficacy against specific targets in cancer therapy .

Synthesis Insights:

- Methodologies: Recent advancements in synthetic techniques have facilitated the development of novel pyrazole derivatives.

- Biological Screening: Compounds are screened for their ability to inhibit tumor growth and metastasis across different cancer cell lines.

Drug Development Potential

The structural characteristics of this compound suggest it could serve as a lead compound in drug discovery programs aimed at developing new anticancer agents. Its ability to interact with biological targets involved in cancer progression makes it a promising candidate for further investigation.

Drug Development Considerations:

- Structure-Activity Relationship (SAR): Understanding how structural changes influence biological activity is crucial for optimizing lead compounds.

- In Vivo Studies: Future studies should focus on the pharmacokinetics and pharmacodynamics of this compound to assess its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study involving a library of pyrazole compounds demonstrated that certain derivatives, including those similar to this compound, exhibited significant cytotoxic effects on various human cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is critical for developing effective cancer therapies that minimize side effects .

Case Study 2: Mechanistic Insights

Research utilizing RNA sequencing and biochemical assays has elucidated the mechanisms through which pyrazole compounds induce apoptosis in cancer cells. The findings indicate that these compounds can alter gene expression patterns associated with cell survival and proliferation, providing insights into their potential therapeutic roles .

Mecanismo De Acción

The mechanism by which 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparación Con Compuestos Similares

1-sec-Butyl-3-(methoxymethyl)-1H-pyrazole is compared with other similar pyrazole derivatives, such as 1-methyl-3-(methoxymethyl)-1H-pyrazole and 1-ethyl-3-(methoxymethyl)-1H-pyrazole. These compounds share structural similarities but differ in their alkyl substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interaction with biological targets.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-Sec-butyl-3-(methoxymethyl)-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are five-membered heterocycles that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a sec-butyl group and a methoxymethyl substituent at the pyrazole ring. This structure is critical for its interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate notable anticancer properties. A study highlighted that various pyrazole compounds could inhibit the proliferation of cancer cells in vitro and exhibit significant tumor growth reduction in vivo.

- Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds similar to this compound have shown to enhance caspase-3 activity significantly in breast cancer cell lines (MDA-MB-231) at concentrations as low as 10 µM .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism among these compounds.

- Case Study : In one study, pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM, surpassing traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been well-documented. Various derivatives have shown activity against bacterial strains such as E. coli and S. aureus.

- Research Findings : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This positions this compound as a potential candidate for further exploration in antimicrobial therapy.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural features. Substituents on the pyrazole ring can significantly influence potency and selectivity against various biological targets.

| Substituent | Biological Activity | Effect on Potency |

|---|---|---|

| Methoxymethyl group | Enhances anticancer activity | Increased cell apoptosis |

| Sec-butyl group | Improves solubility | Facilitates cellular uptake |

Propiedades

IUPAC Name |

1-butan-2-yl-3-(methoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-4-8(2)11-6-5-9(10-11)7-12-3/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENJPVDNJECJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.